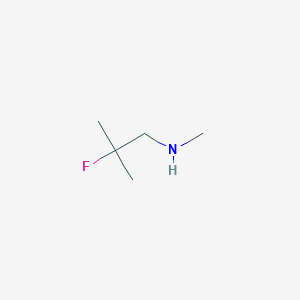

2-Fluoro-n,2-dimethylpropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12FN |

|---|---|

Molecular Weight |

105.15 g/mol |

IUPAC Name |

2-fluoro-N,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C5H12FN/c1-5(2,6)4-7-3/h7H,4H2,1-3H3 |

InChI Key |

PGSSCKBWEIHNSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC)F |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in the Formation of 2 Fluoro N,2 Dimethylpropan 1 Amine

Retrosynthetic Analysis of 2-Fluoro-N,2-dimethylpropan-1-amine

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The primary disconnections to consider are the carbon-nitrogen bond and the carbon-fluorine bond.

A plausible retrosynthetic pathway begins with the disconnection of the C-N bond of the primary amine. This leads back to a fluorinated carbonyl compound or a related electrophile and a methylamine (B109427) source. A more direct and common strategy in the synthesis of amines is the disconnection of a bond adjacent to the nitrogen atom, which suggests a precursor that can be readily converted to the target amine.

Considering the structure, a key disconnection is the C-F bond. This points to a precursor molecule, 2-hydroxy-N,2-dimethylpropan-1-amine, which could undergo nucleophilic fluorination. This amino alcohol precursor is a logical starting point as the hydroxyl group can be substituted with fluorine using various modern fluorinating agents.

Another viable retrosynthetic approach involves the formation of the C-N bond as the final step. This would entail the synthesis of a fluorinated electrophile, such as 2-fluoro-2-methylpropanal (B2485891) or a derivative, which could then undergo reductive amination with methylamine.

Development of Novel Synthetic Routes to this compound

The synthesis of this compound can be approached through several innovative strategies, including direct fluorination of precursors and multi-step convergent or divergent pathways.

Direct fluorination methods offer an efficient route to the target molecule by introducing the fluorine atom in a single step from a readily available precursor.

Nucleophilic fluorination is a cornerstone of organofluorine chemistry. In the context of synthesizing this compound, the most logical precursor for this approach is the corresponding tertiary alcohol, 2-hydroxy-N,2-dimethylpropan-1-amine. The conversion of a tertiary alcohol to an alkyl fluoride (B91410) is a challenging transformation that is often plagued by elimination side reactions. nih.gov However, modern reagents have been developed to facilitate this conversion with greater efficiency.

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are powerful nucleophilic fluorinating agents capable of converting alcohols to alkyl fluorides. commonorganicchemistry.comresearchgate.net DAST is highly effective but is known for its thermal instability. commonorganicchemistry.com Deoxofluor, on the other hand, offers enhanced thermal stability, making it a safer alternative for reactions that may require elevated temperatures. organic-synthesis.comresearchgate.net The reaction would typically be carried out in an aprotic solvent like dichloromethane (B109758) at low to ambient temperatures. organic-synthesis.com

Other nucleophilic fluoride sources such as potassium fluoride (KF) and tetrabutylammonium (B224687) fluoride (TBAF) are generally less effective for the direct fluorination of tertiary alcohols unless the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate.

| Reagent | Key Characteristics | Typical Conditions |

| DAST | Highly effective nucleophilic fluorinating agent. Thermally unstable. | Anhydrous aprotic solvent (e.g., DCM), -78°C to room temperature. |

| Deoxofluor | More thermally stable than DAST. Effective for a range of substrates. | Anhydrous aprotic solvent (e.g., DCM), 0°C to room temperature. |

| KF | Cost-effective fluoride source. Requires activation of the hydroxyl group. | Polar aprotic solvent (e.g., DMF, acetonitrile), elevated temperatures. |

| TBAF | Soluble fluoride source. Can promote elimination reactions. | Anhydrous THF or other aprotic solvents. |

Electrophilic fluorination offers an alternative pathway where a carbon-centered nucleophile reacts with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, this would necessitate the creation of a carbanion at the tertiary carbon position of a suitable N,2-dimethylpropan-1-amine precursor. This is a synthetically challenging endeavor due to the acidity of the N-H proton and the protons on the carbon adjacent to the nitrogen.

However, should a suitable enolate or carbanion equivalent be formed, a variety of electrophilic fluorinating agents could be employed. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. wikipedia.org These reagents contain a nitrogen-fluorine bond where the fluorine atom is electron-deficient and thus electrophilic. wikipedia.org

| Reagent | Description |

| N-Fluorobenzenesulfonimide (NFSI) | A crystalline, stable, and widely used electrophilic fluorinating agent. |

| Selectfluor® | A highly effective and user-friendly electrophilic fluorinating agent. |

Recent advances in organometallic chemistry have led to the development of palladium-catalyzed C(sp³)-H fluorination reactions. springernature.com These methods offer the potential for highly selective fluorination of unactivated C-H bonds, often directed by a nearby functional group. In the case of this compound, the amine functionality itself could serve as a directing group to facilitate the fluorination of the tertiary C-H bond.

This approach would involve a palladium(II) catalyst that coordinates to the amine, bringing the metal center in proximity to the C-H bond of the gem-dimethyl group. Subsequent C-H activation and reductive elimination from a high-valent palladium-fluoride intermediate would yield the desired product. While powerful, these methods are still under development and their application to specific substrates can be challenging.

A multi-step convergent synthesis could involve the preparation of a key fluorinated building block that is later coupled with the amine moiety. For instance, 2-fluoro-2-methylpropanoic acid could be synthesized and subsequently converted to an amide with methylamine, followed by reduction to the target amine.

A divergent approach might start from a common intermediate that can be elaborated into a variety of fluorinated amine analogues. For example, starting from 2,2-dimethyl-1,3-propanediol, one hydroxyl group could be selectively protected, the other converted to a fluorine atom, and the protected alcohol then transformed into the N-methylamine.

Multi-step Convergent and Divergent Synthetic Pathways

Incorporation of Fluoro-alkyl Fragments

The synthesis of fluorinated compounds can be streamlined by using building blocks that already contain the requisite fluoro-alkyl moiety. mdpi.com This approach, often referred to as a synthon-based strategy, involves coupling a fluorinated fragment with other reactants to assemble the final molecular architecture. For the synthesis of this compound, a potential precursor would be a derivative of 2-fluoro-2-methylpropane.

One viable strategy involves the use of fluoroalkyl amino reagents (FARs). These reagents, such as 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA), are effective for converting alcohols into alkyl fluorides. researchgate.net While not a direct incorporation of a fragment to build the carbon skeleton, this demonstrates the principle of using specialized fluorinated reagents to introduce the fluorine atom onto a pre-existing scaffold. researchgate.net A more direct fragment incorporation might involve the reaction of a metallated fluoro-alkyl species with an appropriate electrophile.

Reductive Amination Strategies with Fluorinated Carbonyl Precursors

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, providing a direct pathway to primary, secondary, and tertiary amines. organic-chemistry.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a logical carbonyl precursor would be 2-fluoro-2-methylpropanal. This fluorinated aldehyde can react with methylamine to form an N-methylimine intermediate. Subsequent reduction of this imine using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or through catalytic hydrogenation, would yield the target secondary amine. The use of STAB is often preferred for its mildness and tolerance of various functional groups.

Biocatalytic reductive amination using enzymes like reductive aminases (RedAms) has emerged as a powerful alternative for synthesizing chiral amines. whiterose.ac.ukscispace.com These enzymes can catalyze the reductive amination of fluorinated ketones with high conversion rates and excellent enantioselectivity, offering a green and efficient route to optically active β-fluoroamines. whiterose.ac.ukscispace.com While the target compound is achiral, this enzymatic approach highlights a cutting-edge strategy for related chiral structures.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp. | Cost-effective, readily available | Can reduce some aldehydes/ketones directly |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (6-7), Methanol | Selective for imines over carbonyls | Highly toxic (HCN release at low pH) |

| Sodium Triacetoxyborohydride (STAB) | DCE or THF, Acetic Acid | Mild, high functional group tolerance | More expensive, moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, pressurized H₂ | "Clean" reaction, high yield | May reduce other functional groups |

| Reductive Aminases (RedAms) | Aqueous buffer, NADPH, room temp. | High stereoselectivity, mild conditions. whiterose.ac.uk | Enzyme availability, substrate scope limitations. whiterose.ac.uk |

Nucleophilic Substitution Approaches for Amine Introduction

Nucleophilic substitution is a fundamental reaction in organic synthesis where a nucleophile displaces a leaving group on a substrate molecule. ncert.nic.in To synthesize this compound via this route, a suitable substrate would be a 2-fluoro-2-methylpropyl derivative bearing a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate), at the C1 position.

The synthesis would proceed by reacting a substrate like 1-bromo-2-fluoro-2-methylpropane (B125078) with an excess of methylamine. Methylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the leaving group and displacing it to form the desired N-C bond. ncert.nic.in Using an excess of the amine helps to minimize the potential side reaction of dialkylation, where the product amine reacts further with the alkyl halide starting material. organic-chemistry.org This method is straightforward but can be limited by the accessibility of the required halogenated or sulfonylated precursor and potential elimination side reactions.

The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO can accelerate the rate of SN2 reactions. The synthesis of N-protected α-fluoro-α-amino amides has been achieved through the nucleophilic displacement of a halide by nitrogen nucleophiles like potassium phthalimide, followed by hydrolysis. researchgate.net

Alkylation Reactions Involving N-Methylated Intermediates

The formation of secondary amines can also be achieved through the direct alkylation of a primary amine. In the context of synthesizing this compound, this would involve a two-step process. First, the primary amine, 2-fluoro-2-methylpropan-1-amine, would be synthesized, for instance, via the Gabriel synthesis or reduction of a corresponding nitrile or azide.

In the second step, this primary amine would undergo selective N-monoalkylation with a methylating agent like methyl iodide or dimethyl sulfate. organic-chemistry.org Controlling the reaction to prevent over-alkylation to the tertiary amine can be challenging. scientificupdate.com Using a precise stoichiometry of the alkylating agent and controlling reaction conditions such as temperature and concentration are key to maximizing the yield of the desired secondary amine. organic-chemistry.org Alternative methods, such as the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269) for reductive methylation, offer a classic route for converting primary to secondary or tertiary amines.

Stereoselective Synthesis and Enantiomeric Enrichment Techniques

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are paramount for creating its chiral analogs and other structurally related fluorinated amines, which are of significant interest in medicinal chemistry. whiterose.ac.ukscispace.com The development of methods to control the three-dimensional arrangement of atoms is a central theme in modern organic synthesis.

Enantiomeric enrichment techniques are crucial for separating racemic mixtures or for selectively producing one enantiomer. For β-fluoroamines, kinetic resolution using enzymes like amine transaminases (ATAs) has been shown to produce enantiopure compounds, although the maximum theoretical yield is limited to 50%. whiterose.ac.uk

Chiral Auxiliaries and Organocatalysis in Fluoroamine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comyoutube.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com For example, fluorinated oxazolidinones derived from amino acids can serve as effective chiral auxiliaries in alkylation and other reactions, with the fluorine atom sometimes playing a role in stiffening the transition state to enhance diastereoselectivity. nih.govcyu.fr

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, offers a powerful, metal-free alternative to traditional methods. nih.govyoutube.comyoutube.com Chiral primary amines, such as derivatives of proline, can catalyze the asymmetric α-fluorination of aldehydes and ketones. acs.org The mechanism often involves the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). acs.org Interestingly, by using the same chiral amine catalyst, it is sometimes possible to obtain either enantiomer of the product simply by switching the fluorinating reagent. acs.org

Table 2: Examples of Organocatalytic Systems in Asymmetric Fluorination

| Catalyst Type | Substrate | Fluorinating Agent | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Primary Amine | α-Branched Aldehydes | NFSI / Selectfluor | Up to 90% ee | acs.org |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes | N/A (produces α-fluoroamides) | Up to 97% ee | nih.govrsc.org |

| Cinchona Alkaloid Derivative | β-Keto Esters | NFSI | High ee | nih.gov |

| BINOL-derived Phosphate | Enamides | Selectfluor | High ee | figshare.com |

Asymmetric Catalysis in Fluorination and Amine Formation Steps

Asymmetric catalysis employs a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Asymmetric Fluorination: The catalytic enantioselective fluorination of carbonyl compounds is a well-established field. nih.gov For instance, chiral palladium complexes can catalyze the enantioselective monofluorination of β-keto esters, which can then be converted into β-fluoro-α-amino esters. mdpi.com Similarly, chiral phase-transfer catalysts have been used for the enantioselective fluorination of enamides to produce α-fluoroimines, which are versatile precursors to β-fluoroamines. figshare.com

Asymmetric Amine Formation: The direct asymmetric hydrogenation of fluorinated imines is a highly attractive method for producing chiral fluorinated amines. Manganese-catalyzed asymmetric hydrogenation of fluorinated ketimines has been shown to produce a wide range of optically active amines with excellent yields and enantioselectivities (up to 98% ee). acs.org The success of this method relies on the design of effective chiral ligands that can create a well-defined chiral environment around the metal center. acs.org

Diastereoselective Control in β-Fluoroamine Formation

The synthesis of β-fluoroamines, such as this compound, requires meticulous control over stereochemistry, particularly when multiple chiral centers are present. Diastereoselective control is crucial for isolating the desired stereoisomer, which may possess unique pharmacological or material properties. Several robust methods have been developed to achieve high diastereoselectivity.

One prominent strategy involves the hydrofluorination of aziridines . The ring-opening of a chiral, substituted aziridine (B145994) with a fluoride source can proceed with high diastereoselectivity. organic-chemistry.orgorganic-chemistry.org Lewis base-catalyzed hydrofluorination using a latent HF source like benzoyl fluoride and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) allows for the regio- and diastereoselective ring-opening of aziridines under mild conditions. organic-chemistry.org The stereochemical outcome is often dictated by an Sₙ2-type mechanism, where the fluoride nucleophile attacks the sterically less hindered carbon, leading to an inversion of configuration. The choice of protecting group on the aziridine nitrogen and the reaction conditions can influence the selectivity. organic-chemistry.orgfigshare.com

Another powerful approach is the diastereoselective reduction of α-fluoroimines . This method has been shown to produce primary β-fluoroamines with exceptional diastereoselectivity, sometimes exceeding a 100:1 ratio. acs.org The key to this high selectivity is the use of reducing agents like trichlorosilane, where the fluorine and nitrogen atoms are believed to activate the organosilane reductant. acs.org

A highly general protocol involves the enantioselective α-fluorination of aldehydes, followed by conversion to an N-sulfinyl aldimine. nih.gov Nucleophilic addition of an organometallic reagent to this intermediate and subsequent removal of the sulfinyl group yields the primary β-fluoroamine. nih.govfigshare.com This multi-step sequence has demonstrated the capability to achieve diastereomeric ratios (dr) greater than 20:1, providing access to a wide range of β-fluoroamine stereoisomers. acs.orgnih.gov

The table below summarizes key findings in diastereoselective methods applicable to β-fluoroamine synthesis.

| Method | Key Reagents/Substrates | Reported Diastereoselectivity (dr) | Reference |

|---|---|---|---|

| Reduction of α-Fluoroimines | Trichlorosilane | >100:1 | acs.org |

| Organocatalysis & N-Sulfinylaldimine Chemistry | (R)-2, NFSI, Ti(OEt)₄ | >20:1 | acs.orgnih.gov |

| Hydrofluorination of Aziridines | Benzoyl fluoride, HFIP, Lewis Base | High, substrate-dependent | organic-chemistry.org |

| Aza-Henry Reaction / Ring-Closing Metathesis | N-Boc imines, α-fluoro nitroalkanes | High enantiomeric excess for both diastereomers | nih.gov |

Chromatographic and Crystallization-Based Enantiomeric Resolution Methods

Once a racemic or diastereomeric mixture of this compound is synthesized, separation into pure enantiomers is often necessary. Chiral resolution is a critical process for producing optically active compounds. The two most prevalent techniques for this are chromatography and crystallization. chiralpedia.comnih.gov

Chromatographic methods are widely used for their versatility and high resolving power. chiralpedia.com High-performance liquid chromatography (HPLC) is particularly dominant in the pharmaceutical industry for chiral separations. chiralpedia.comchromatographyonline.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. chiralpedia.comnih.gov Polysaccharide-based CSPs are among the most popular due to their broad applicability across various separation modes. chromatographyonline.com Gas chromatography (GC) and supercritical fluid chromatography (SFC) are also viable options, with GC being suitable for volatile compounds and SFC offering a blend of GC and HPLC advantages. chiralpedia.com For fluorinated compounds, 19F NMR can be used in conjunction with chiral aluminum complexes as a rapid, separation-free analytical method to determine enantiopurity. cas.cnchemeurope.com

Crystallization-based resolution is one of the oldest and most industrially scalable methods. chiralpedia.com The most common approach is the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with a single enantiomer of a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. chiralpedia.comwikipedia.org These diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized from a suitable solvent. chiralpedia.com After separation via filtration, the resolving agent is removed, yielding the pure enantiomer. wikipedia.org A more advanced technique, crystallization-induced dynamic resolution, combines in-situ racemization of the unwanted enantiomer with the selective crystallization of the desired one, theoretically allowing for a 100% yield of a single enantiomer. nih.gov

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction with a Chiral Stationary Phase (CSP). | High resolution, applicable to small quantities, analytical and preparative scale. | Requires specialized columns, can be solvent-intensive. | chiralpedia.comnih.govchromatographyonline.com |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities using a chiral resolving agent. | Cost-effective, highly scalable for industrial production. | Success is unpredictable, requires suitable resolving agent and solvent screening, maximum 50% theoretical yield per cycle. | chiralpedia.comwikipedia.org |

| Crystallization-Induced Dynamic Resolution | Combines crystallization of one diastereomer with in-situ racemization of the other. | Theoretically 100% yield, highly efficient. | Requires a compatible racemization catalyst and specific crystallization conditions. | nih.gov |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production necessitates rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability. nih.gov

Solvent Effects and Temperature Optimization

The choice of solvent can profoundly influence reaction rates, yields, and selectivity. nih.gov In fluorination and amination reactions, solvent polarity, hydrogen-bonding ability, and coordinating properties are critical parameters. For nucleophilic fluorination with alkali metal fluorides, aprotic solvents are traditionally preferred to avoid solvating the nucleophile too strongly. nih.gov However, recent studies have shown a remarkable positive effect of certain protic solvents. Tertiary alcohols, for instance, can enhance the nucleophilicity of the fluoride ion, leading to increased reaction rates and reduced byproducts compared to conventional dipolar aprotic solvents. nih.gov

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as exceptional solvents for challenging transformations. rsc.org Their strong hydrogen-bond donating ability can stabilize transition states and activate substrates, leading to significant rate enhancements and improved yields in reactions like azo-ene processes and C-H functionalizations. rsc.orgjst.go.jp In the context of β-fluoroamine synthesis via aziridine hydrofluorination, HFIP is used as a latent source of HF in combination with benzoyl fluoride. organic-chemistry.org

Temperature is another critical variable. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts or decomposition of thermally sensitive intermediates. researchgate.net For the synthesis of fluorinated compounds, temperature control is essential to manage selectivity and prevent side reactions. researchgate.net Optimal temperature profiles must be determined empirically for each synthetic step to balance reaction kinetics with product stability and selectivity.

| Solvent Type | Example | Observed Effect on Fluorination/Amination | Reference |

|---|---|---|---|

| Fluorinated Alcohols | HFIP, TFE | Significant rate enhancement, improved yields, stabilization of intermediates. | rsc.orgjst.go.jp |

| Tertiary Alcohols | tert-Butyl alcohol | Enhances nucleophilicity of fluoride, increases reaction rate. | nih.gov |

| Dipolar Aprotic | Acetonitrile, DMF | Traditional choice for Sₙ2 reactions, but can be outperformed by specialized protic solvents. | nih.gov |

| Chlorinated Solvents | Dichloromethane (DCM) | Commonly used, but can result in lower yields compared to fluorinated alcohols in some cases. | jst.go.jp |

Catalyst Systems and Ligand Design in Amination and Fluorination

Catalysis is at the heart of modern, efficient synthesis, particularly for creating chiral molecules. The development of catalyst systems for the asymmetric synthesis of this compound would focus on controlling the C-F and C-N bond-forming steps.

Phase-Transfer Catalysis (PTC) is a powerful technique for scalable synthesis, enabling reactions between reagents in immiscible phases. researchgate.net Hydrogen bonding phase-transfer catalysis, using chiral bis-urea catalysts, has been successfully employed for the enantioselective fluorination of aziridinium (B1262131) ions with solid potassium fluoride (KF). acs.org This method is operationally simple and avoids hazardous HF reagents. acs.org

Ligand design is paramount in metal-catalyzed and organocatalyzed asymmetric transformations. The electronic and steric properties of a chiral ligand coordinate to a metal or substrate, creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.org For asymmetric fluorination, ligands derived from cinchona alkaloids have been used in combination with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). nih.gov The design of fluorinated ligands themselves can also have a massive effect, influencing the catalyst's reactivity and selectivity through electronic and steric effects. rsc.orguni-wuerzburg.de For amination reactions, chiral phosphoric acids and various primary and secondary amine catalysts have proven effective in promoting enantioselective transformations. acs.org

Continuous Flow Synthesis Applications for Fluoroamines

Continuous flow synthesis offers significant advantages over traditional batch processing for scalability, safety, and efficiency, especially for reactions involving hazardous reagents or unstable intermediates. worktribe.com Direct fluorination using elemental fluorine (F₂) is highly exothermic and hazardous, but can be managed safely and efficiently in a microreactor or continuous flow setup. worktribe.com The small reactor volume minimizes the amount of hazardous material present at any given time, and superior heat and mass transfer allow for precise control over reaction conditions.

The synthesis of fluoroamines can be adapted to a flow regime. For example, a precursor could be pumped into a flow channel to react with a stream of a fluorinating agent. worktribe.com The resulting intermediate could then be passed directly into a second reactor module for the amination step in a "telescoped" process, avoiding the isolation of potentially unstable intermediates. tib.eu This approach reduces manual handling, minimizes waste, and allows for consistent production and quality, making it highly attractive for the scalable synthesis of this compound. worktribe.comtib.eu

Precursor Synthesis and Purification Strategies

The efficient synthesis of this compound relies on the availability of suitable starting materials or precursors. A logical precursor would be a molecule containing the 2-methylpropan-1-amine backbone, such as 2,2-dimethylpropan-1-amine or a derivative thereof. evitachem.com

A plausible synthetic route could begin with a commercially available starting material like N,N-dimethylisobutyramide. This amide can be converted into a reactive intermediate such as 1-chloro-N,N,2-trimethylpropenylamine using reagents like phosgene (B1210022) or oxalyl chloride. researchgate.net This α-chloro enamine is a versatile precursor for further functionalization.

Alternatively, synthesis could start from 2,2-dimethyl-1-propanol. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by a fluoride ion in a nucleophilic substitution reaction. Subsequent steps would involve the introduction of the N-methylamino group at the C1 position.

Purification of precursors and the final product is critical for achieving high purity. Standard laboratory and industrial techniques are employed:

Distillation: Effective for separating volatile liquids with different boiling points.

Crystallization: Used to purify solid compounds. For the final product, this may involve forming a salt (e.g., a hydrochloride salt) to induce crystallinity and improve handling. nih.gov

Chromatography: Column chromatography is essential for purifying intermediates and the final product, especially for removing close-running impurities and for separating stereoisomers on a preparative scale. worktribe.com

The choice of purification strategy depends on the physical properties of the compound, the nature of the impurities, and the required scale of production.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 2 Fluoro N,2 Dimethylpropan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. For 2-Fluoro-N,2-dimethylpropan-1-amine, a suite of NMR experiments, including ¹⁹F, ¹H, and ¹³C NMR, alongside multi-dimensional techniques, provides a complete picture of its molecular architecture.

Fluorine-19 NMR for Elucidating Fluorine Environment and Coupling

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govacs.org The wide chemical shift range of ¹⁹F NMR, typically spanning from -300 ppm to 400 ppm, allows for excellent signal dispersion and reduces the likelihood of peak overlap. thermofisher.com

In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom, being attached to a tertiary carbon, would provide insight into its local electronic environment. The signal would be split into a multiplet due to coupling with neighboring protons. Specifically, the fluorine nucleus will couple with the two protons on the adjacent methylene (B1212753) (CH₂) group and potentially with the six protons of the two methyl (CH₃) groups, although the latter coupling might be weak. The resulting multiplet pattern, governed by the n+1 rule, would provide definitive evidence for the connectivity between the fluorine atom and the rest of the molecule. nih.govthermofisher.com The magnitude of the coupling constants (J-values) would further confirm the through-bond proximity of the coupled nuclei. huji.ac.il

Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | -140 to -180 ppm | Typical range for alkyl fluorides. |

| Multiplicity | Triplet of septets (or complex multiplet) | Coupling to adjacent CH₂ and two CH₃ groups. |

| Coupling Constant (²JFH) | 45-50 Hz | Typical two-bond coupling to geminal protons. |

| Coupling Constant (³JFH) | 20-25 Hz | Typical three-bond coupling to vicinal protons. |

Multi-Dimensional NMR (2D COSY, HSQC, HMBC) for Complete Structural Assignment

2D Correlated Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a cross-peak would be expected between the protons of the N-methyl group and the proton of the secondary amine, as well as between the protons of the methylene group (CH₂) and the amine proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is highly effective for assigning the carbon signals. In an edited HSQC, CH and CH₃ groups would appear with opposite phase to CH₂ groups, further aiding in their identification. columbia.edu For the target molecule, HSQC would show correlations between the N-methyl protons and the N-methyl carbon, the methylene protons and the methylene carbon, and the geminal methyl protons and their corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is instrumental in piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The N-methyl protons to the methylene carbon.

The methylene protons to the quaternary carbon bonded to the fluorine.

The geminal methyl protons to the quaternary carbon and the methylene carbon.

The fluorine atom's coupled protons to the surrounding carbons.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ) (ppm) | ¹³C Chemical Shift (δ) (ppm) | Key HMBC Correlations |

| C(CH₃)₂ | ~1.1 | ~25 | C-F, C-CH₂ |

| C-F | - | ~95 (doublet, ¹JCF ≈ 170 Hz) | - |

| CH₂ | ~2.8 (doublet of triplets) | ~50 | C-F, C(CH₃)₂, N-CH₃ |

| NH | ~1.5 (broad) | - | N-CH₃, CH₂ |

| N-CH₃ | ~2.4 (singlet) | ~35 | CH₂ |

Dynamic NMR Studies for Conformational Analysis (e.g., amine inversion)

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes. For this compound, a key dynamic process is nitrogen inversion. libretexts.org This is the rapid inversion of the pyramidal geometry at the nitrogen atom, which can lead to the exchange of environments for substituents on the nitrogen. acs.orgacs.org

By recording NMR spectra at different temperatures, the rate of this inversion can be studied. At low temperatures, the inversion may be slow enough on the NMR timescale for separate signals to be observed for atoms in different magnetic environments due to the fixed conformation. As the temperature is raised, the inversion rate increases, causing these signals to broaden and eventually coalesce into a single averaged signal. libretexts.org Analysis of these temperature-dependent spectral changes can provide the activation energy for the amine inversion process. nih.gov This information is valuable for understanding the molecule's conformational flexibility. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₅H₁₂FN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion ([M+H]⁺) to the calculated theoretical mass.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₅H₁₃FN]⁺ | 106.1032 |

Tandem Mass Spectrometry (MS/MS) for Structural Subtleties

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and distinguish it from isomers.

For this compound, the most likely fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. The base peak in the mass spectrum of the similar compound 2,2-dimethylpropane is at m/z 57, corresponding to the tertiary butyl cation. docbrown.info A similar fragmentation would be expected here.

Predicted MS/MS Fragmentation of [C₅H₁₃FN]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 106.1 | 86.1 | HF | [C₅H₁₂N]⁺ (Azacyclohexane) |

| 106.1 | 71.1 | NH₂CH₃ | [C₄H₈F]⁺ |

| 106.1 | 57.1 | FCH₂NHCH₃ | [C(CH₃)₃]⁺ (tert-butyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the confirmation of functional groups within a molecule. For this compound, these methods provide unambiguous evidence for the presence of key structural motifs, including the carbon-fluorine (C-F), nitrogen-hydrogen (N-H), and carbon-nitrogen (C-N) bonds.

In the IR spectrum of a related compound, N,2-dimethylpropan-1-amine, characteristic absorptions for C-H and N-H stretching are observed. nist.gov For this compound, the spectrum is expected to be similar but with the addition of a distinctive C-F stretching vibration. The N-H stretching vibrations in primary amines typically appear as a one or two sharp bands in the region of 3300-3500 cm⁻¹, while the C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-2970 cm⁻¹ range. mdpi.comdocbrown.info Furthermore, N-H bending vibrations can be observed around 1580-1650 cm⁻¹. docbrown.info

The C-N bond in aliphatic amines presents a stretching vibration between 1020 and 1250 cm⁻¹. docbrown.info Crucially, the presence of the fluorine atom introduces a strong C-F stretching absorption, which is typically found in the 1000-1400 cm⁻¹ region. This peak is a key diagnostic marker for the fluorination of the molecule.

Raman spectroscopy provides complementary information. While N-H and C-H stretching bands are also visible in Raman spectra, the C-F and C-N bonds often yield strong and easily identifiable signals, aiding in the complete structural confirmation. mdpi.com

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine | N-H | Stretch | 3300 - 3500 |

| Amine | N-H | Bend | 1580 - 1650 |

| Alkyl | C-H | Stretch | 2850 - 2970 |

| Aliphatic Amine | C-N | Stretch | 1020 - 1250 |

| Fluoroalkane | C-F | Stretch | 1000 - 1400 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For chiral molecules like this compound, which possesses a stereocenter at the carbon atom bonded to the fluorine, X-ray crystallography is invaluable for determining the absolute stereochemistry (R or S configuration). By employing anomalous dispersion effects, the absolute configuration of the enantiomers can be established without ambiguity.

Chromatographic Method Development for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and reaction byproducts.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity of this compound is a critical parameter, and chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for its determination. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and enabling their separation and quantification.

Research on the synthesis of chiral β-fluoroamines has demonstrated the successful use of chiral stationary phase HPLC to determine enantiomeric excess (ee) values, often exceeding 95%. nih.govnih.gov For the analysis of this compound, a similar strategy would be employed. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Table 2: Representative Chiral HPLC Method Parameters for Fluoroamine Analysis

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of hexane (B92381) and isopropanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Purpose | Determination of enantiomeric excess (% ee) |

Gas Chromatography (GC) with Specialized Detectors for Volatile Fluoroamines

Given its relatively low molecular weight and the presence of a volatile amine group, this compound is well-suited for analysis by Gas Chromatography (GC). youtube.com GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. wur.nlnotulaebotanicae.ro

For purity assessment, a standard flame ionization detector (FID) can be used, which provides a response proportional to the mass of carbon in the analyte. For more selective detection, a nitrogen-phosphorus detector (NPD) could be employed, offering high sensitivity specifically for nitrogen-containing compounds like amines. This selectivity is advantageous when analyzing samples in complex matrices. Headspace GC can also be utilized for the analysis of volatile components without extensive sample preparation. youtube.com

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds. nih.govnih.gov Following separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the compound. The molecular ion peak confirms the molecular weight, and the fragmentation pattern reveals information about the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile compounds or for mixtures that are not amenable to GC. chromatographyonline.comnih.gov For amine-containing compounds, derivatization may sometimes be used to improve chromatographic behavior and ionization efficiency. sciex.com LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and sensitivity, making it ideal for detecting trace amounts of the target compound in complex biological or environmental samples. sciex.comlabrulez.com

Computational and Theoretical Chemical Studies of 2 Fluoro N,2 Dimethylpropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tue.nlrsc.org It is a widely used tool in quantum chemistry and condensed matter physics. tue.nlrsc.org DFT calculations can determine the optimized geometry of 2-Fluoro-N,2-dimethylpropan-1-amine, including key bond lengths and angles.

The presence of a fluorine atom, the most electronegative element, is expected to significantly influence the electronic distribution within the molecule. nih.gov The strong C-F bond and the inductive effect of fluorine will draw electron density away from the adjacent carbon atom. fiveable.me This, in turn, affects the properties of the amine group.

A hypothetical DFT calculation at a common level of theory, such as B3LYP/6-31G(d,p), would yield optimized geometric parameters. nih.gov

Interactive Table: Predicted Geometric Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value | Description |

| C-F Bond Length | ~1.39 Å | The bond between the carbon and fluorine atoms. |

| C-N Bond Length | ~1.47 Å | The bond between the carbon and nitrogen atoms of the aminomethyl group. |

| N-CH₃ Bond Length | ~1.46 Å | The bonds between the nitrogen and methyl group carbons. |

| C-C-N Bond Angle | ~110° | The angle around the central quaternary carbon. |

| F-C-C Bond Angle | ~108° | The angle around the central quaternary carbon. |

Note: These are estimated values based on typical DFT calculations for similar fluorinated amines and are for illustrative purposes.

Reactivity descriptors, also derivable from DFT, such as the molecular electrostatic potential (MEP), would likely show a region of negative potential around the fluorine atom and the nitrogen lone pair, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. The LUMO would likely be distributed over the C-F and C-N antibonding orbitals. The introduction of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and the LUMO compared to its non-fluorinated counterpart, N,N,2,2-tetramethylpropan-1-amine. nih.govnih.gov This can lead to a significant change in the reactivity pattern. nih.gov

Interactive Table: Predicted Frontier Orbital Energies of this compound

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -9.5 eV | Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO | ~ 1.5 eV | Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | ~ 11.0 eV | Energy difference, suggesting high kinetic stability. |

Note: These are estimated values based on typical calculations for similar small fluorinated amines and are for illustrative purposes.

The basicity of an amine is quantified by the pKa of its conjugate acid. Computational methods, particularly those combining DFT with a continuum solvent model, can predict pKa values with reasonable accuracy. nih.govresearchgate.net The basicity of the tertiary amine in this compound is influenced by several factors:

Inductive Effect: The electron-withdrawing fluorine atom will decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a non-fluorinated analogue. fiveable.me

Steric Hindrance: The bulky gem-dimethyl groups on the adjacent carbon, along with the N-methyl groups, create steric hindrance around the nitrogen atom, which can impede its ability to accept a proton. vedantu.com

Solvation Effects: The ability of the protonated amine (the conjugate acid) to be stabilized by solvent molecules is crucial. fiveable.measkfilo.com Protic solvents can form hydrogen bonds with the proton on the ammonium (B1175870) ion, stabilizing it and thus increasing the basicity of the parent amine. fiveable.me

Considering these factors, the pKa of this compound is expected to be lower than that of simple tertiary alkylamines like trimethylamine (B31210) (pKa ~9.8).

Interactive Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| pKa (conjugate acid) | ~ 8.5 - 9.0 | DFT with a continuum solvent model (e.g., PCM). nih.gov |

| Gas-phase Basicity | Lower than non-fluorinated analogues | Influenced by electronic effects. |

Note: This is an estimated value based on the expected electronic and steric effects.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structures and dynamic behavior of molecules.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. numberanalytics.com For this compound, rotations around the C-C and C-N single bonds will give rise to various conformers.

Molecular mechanics (MM) methods, which use classical physics to model the energy of a molecule, are well-suited for exploring the conformational landscape. numberanalytics.com Molecular dynamics (MD) simulations can then be used to study the time-dependent behavior of the molecule, showing how it transitions between different conformations at a given temperature. nih.gov

The steric bulk of the gem-dimethyl groups and the fluorine atom will likely create significant energy barriers to rotation around the C-C bond, influencing the preferred conformations. The relative orientations of the aminomethyl group and the fluorine atom will define the most stable conformers.

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in medicinal chemistry. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically octanol) to its concentration in water. Computational methods can predict LogP by calculating the free energy of solvation of the compound in both water and octanol. nih.govresearchgate.net

Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to estimate these solvation free energies. fiveable.me The presence of the polar C-F and amine groups will influence the molecule's interaction with polar (water) and non-polar (octanol) solvents. Fluorination can have complex and sometimes counterintuitive effects on LogP. nih.govresearchgate.net While fluorine is highly electronegative, a single fluorine atom may not always lead to a significant increase in hydrophilicity.

Interactive Table: Predicted Lipophilicity of this compound

| Property | Predicted Value | Method of Prediction |

| LogP (Octanol-Water) | ~ 1.5 - 2.0 | Solvation models (e.g., PCM, SMD) combined with DFT. nih.gov |

Note: This is an estimated value. The actual LogP would depend on the interplay between the polar amine and fluorine groups and the non-polar alkyl framework.

Reaction Mechanism Predictions for Fluorination and Amination Steps

While specific experimental and computational studies on the reaction mechanisms for the synthesis of this compound are not extensively available in the public domain, theoretical predictions can be made based on well-established principles of organic chemistry and computational studies of analogous reactions. The synthesis would likely involve two key steps: the fluorination of a suitable precursor and the subsequent amination.

The characterization of transition states is crucial for understanding reaction kinetics and mechanisms. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energies of these transient species.

Fluorination Step: The introduction of a fluorine atom onto the tertiary carbon of a neopentyl-like scaffold could theoretically proceed via several pathways, each with a distinct transition state. For instance, an electrophilic fluorination using a reagent like Selectfluor® on a suitable precursor is a plausible route. rsc.org Theoretical studies on the fluorination of saturated hydrocarbons suggest that the reaction can proceed through an electrophilic pathway involving hydride abstraction to form a carbocation-like intermediate. nih.gov In the case of a precursor to this compound, the transition state would likely involve the approach of the electrophilic fluorine source to the tertiary C-H bond.

Computational modeling of the fluorination of similar branched alkanes, such as isobutane, indicates that the transition state for electrophilic substitution is highly ionic. nih.gov The stabilization of this polar transition state can be significantly influenced by the solvent. nih.gov For the formation of this compound, the transition state for fluorination would likely exhibit a significant charge separation, with a developing positive charge on the tertiary carbon and a partial negative charge on the fluorine and the leaving group of the fluorinating agent.

Amination Step: The amination step could involve the nucleophilic substitution of a leaving group by N-methylamine. The nature of the transition state would depend on the specific mechanism (S(_N)1 or S(_N)2). Given the steric hindrance of the neopentyl-like framework, an S(_N)1 pathway involving a carbocation intermediate might be favored, particularly with a good leaving group. However, an S(_N)2 pathway cannot be entirely ruled out.

Theoretical studies on the aminolysis of sterically hindered epoxides, which share some mechanistic features with nucleophilic substitution on crowded centers, have shown that the transition state can be significantly influenced by Lewis acid catalysis. researchgate.net For the amination to form this compound, the transition state would involve the approach of the N-methylamine nucleophile to the carbon bearing the leaving group. The geometry of this transition state would be highly dependent on the steric bulk of the substituents.

Table 1: Predicted Transition State Characteristics for the Synthesis of this compound

| Reaction Step | Plausible Mechanism | Key Features of the Predicted Transition State | Influencing Factors |

| Fluorination | Electrophilic Substitution | - Elongated C-H bond- Developing C-F bond- Significant positive charge on the tertiary carbon- Ionic character | - Nature of the fluorinating agent- Solvent polarity |

| Amination | S(_N)1 or S(_N)2 | - S(_N)1: Planar carbocation intermediate- S(_N)2: Pentacoordinate carbon with elongated C-Leaving Group and developing C-N bonds | - Nature of the leaving group- Steric hindrance- Nucleophilicity of the amine |

Regioselectivity and Stereoselectivity Predictions

Regioselectivity: In the context of synthesizing this compound, regioselectivity is a critical consideration, particularly if the starting material contains multiple potential reaction sites.

Fluorination: If the precursor molecule has other C-H bonds, the high reactivity of many fluorinating agents could lead to a mixture of products. ncert.nic.in However, tertiary C-H bonds are generally more susceptible to electrophilic attack and radical abstraction than primary or secondary C-H bonds. Therefore, a high degree of regioselectivity for the fluorination at the 2-position would be anticipated. Computational studies on other systems have shown that the regioselectivity of fluorination can be accurately predicted by calculating the activation energies for the reaction at different sites. mdpi.com

Amination: The regioselectivity of the amination step is generally more straightforward, as it would likely involve the displacement of a leaving group at a specific position. However, in cases where rearrangements are possible, such as through a carbocation intermediate in an S(_N)1 reaction, computational studies would be invaluable in predicting the likelihood of such rearrangements and the resulting product distribution. DFT calculations have been successfully used to explain the regioselectivity in the aminolysis of epoxides, where electronic and steric factors direct the nucleophilic attack. researchgate.netrsc.org

Stereoselectivity: The carbon atom at the 2-position of this compound is a stereocenter. Therefore, controlling the stereochemistry of the fluorination or amination step would be crucial for obtaining a specific enantiomer.

If the fluorination or amination proceeds through a mechanism that does not involve a planar intermediate (e.g., a concerted S(_N)2-like reaction), and a chiral starting material or catalyst is used, stereoselectivity could be achieved.

If the reaction proceeds via a planar carbocation intermediate (S(_N)1 pathway), a racemic mixture of the product would be expected unless a chiral catalyst or auxiliary is employed to differentiate the two faces of the carbocation. Theoretical studies can model the interactions between the substrate, catalyst, and incoming nucleophile or electrophile to predict the most likely stereochemical outcome. researchgate.net

Structure-Based Design Principles for Analogues (Computational Aspects)

Computational chemistry offers powerful tools for the rational design of analogues of this compound with potentially improved properties. nih.gov The introduction of fluorine can significantly alter a molecule's physicochemical and biological properties. researchgate.netmdpi.com

The design process for analogues would likely focus on modifying the substitution pattern to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and in silico screening can be employed to guide these modifications. nih.gov

Key computational design principles for analogues could include:

Fluorine Substitution: The position and number of fluorine atoms can be varied. For instance, moving the fluorine to the adjacent methyl groups or to the N-methyl group would create new analogues with different electronic and steric profiles. Computational calculations can predict the impact of these changes on properties like bond strengths and electrostatic potential. nih.gov

Alkyl Chain Modification: The isobutyl backbone could be extended, branched, or cyclized. These modifications would alter the molecule's shape and flexibility, which can be modeled computationally to assess their fit into a hypothetical binding pocket.

Amine Substitution: The N-methyl group could be replaced with other alkyl or functional groups to explore different interactions with a biological target.

Table 2: Computational Principles for Analogue Design

| Design Strategy | Computational Approach | Predicted Impact on Properties |

| Varying Fluorine Position | DFT calculations of electrostatic potential and bond dissociation energies. | - Altered pKa of the amine- Modified metabolic stability- Changes in non-covalent interactions |

| Modifying the Alkyl Scaffold | Molecular mechanics and dynamics simulations to explore conformational space. | - Changes in lipophilicity and solubility- Altered steric profile for target binding |

| Altering N-Substitution | Docking simulations with hypothetical target proteins. | - Introduction of new hydrogen bonding or ionic interactions- Modified bioavailability |

In Silico Prediction of Potential Interaction Modes with Biological Targets (Theoretical Docking without Experimental Validation or Efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be used to hypothesize potential biological targets for this compound and to understand its potential binding modes at a theoretical level.

The process would involve:

Selection of Potential Targets: Based on the structural features of this compound (a small, fluorinated amine), a range of potential biological targets could be selected. These might include enzymes, receptors, or ion channels that are known to bind small, cationic molecules.

Computational Docking Simulations: The 3D structure of this compound would be docked into the binding sites of the selected target proteins. The docking algorithm would generate a series of possible binding poses and score them based on the predicted binding affinity.

Analysis of Interaction Modes: The top-scoring poses would be analyzed to identify the key non-covalent interactions that stabilize the complex. These could include:

Hydrogen Bonds: The amine group could act as a hydrogen bond donor, while the fluorine atom could act as a weak hydrogen bond acceptor. nih.gov

Ionic Interactions: The protonated amine could form salt bridges with acidic residues (e.g., aspartate or glutamate) in the binding pocket.

Van der Waals Interactions: The isobutyl group would likely engage in hydrophobic interactions with nonpolar residues.

It is important to emphasize that these in silico predictions are purely theoretical and would require experimental validation to confirm any biological activity. nih.gov

Table 3: Hypothetical Interaction Modes of this compound from Theoretical Docking

| Type of Interaction | Potential Interacting Group on the Ligand | Potential Interacting Residues on a Target Protein |

| Ionic Interaction | Protonated Amine (-NH₂⁺CH₃) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bonding | Amine (-NH), Fluorine (-F) | Serine, Threonine, Asparagine, Glutamine, Backbone Carbonyls |

| Hydrophobic Interactions | Isobutyl Group (-CH₂C(CH₃)₂) | Leucine, Isoleucine, Valine, Phenylalanine |

Mechanistic Investigations of Biological Interactions of 2 Fluoro N,2 Dimethylpropan 1 Amine in Vitro and Non Human Models

Receptor Binding and Ligand Interaction Studies (In Vitro)

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro receptor binding and ligand interaction studies for 2-Fluoro-N,2-dimethylpropan-1-amine. While research exists for structurally related fluorinated amines and their interactions with various receptors, direct data for the title compound is not found in the current body of scientific publications.

Binding Affinities and Selectivity Profiles with Target Receptors (e.g., monoamine transporters, specific enzymes)

No published studies were identified that report the binding affinities (such as Kᵢ values) or selectivity profiles of this compound for any target receptors, including monoamine transporters or specific enzymes.

Competitive Binding Assays and Displacement Studies

Information regarding competitive binding assays or displacement studies involving this compound is not available in the current scientific literature.

Enzyme Interaction and Inhibition Studies (In Vitro)

Similar to receptor binding data, there is a lack of published research on the in vitro interaction of this compound with enzymes.

Determination of Enzyme Inhibition Constants (IC₅₀, Kᵢ)

No studies have been found that determine the enzyme inhibition constants, such as IC₅₀ or Kᵢ values, for this compound against any specific enzymes.

Mechanistic Enzymology: Reversible vs. Irreversible Inhibition

Without primary data on enzyme inhibition, the mechanism of interaction (i.e., reversible or irreversible inhibition) for this compound remains uncharacterized.

Cellular Permeability and Uptake Studies (In Vitro Cell Models)

There are no available scientific reports detailing the cellular permeability or uptake characteristics of this compound in any in vitro cell models. Such studies are crucial for understanding the potential of a compound to reach intracellular targets.

Lack of Scientific Data Precludes Analysis of this compound's Biological Interactions

A thorough review of available scientific literature reveals a significant gap in the understanding of the chemical compound this compound. Despite a comprehensive search for its biological activities, including its effects on cellular pathways and its interactions with specific proteins in in vitro and non-human models, no specific research data was found.

Consequently, an article detailing the mechanistic investigations of the biological interactions of this compound, as per the requested outline, cannot be generated at this time. The required information for the sections on ligand-induced signaling pathway modulation, impact on specific protein activities, assessment of subunit selectivity, and comparative mechanistic studies with structurally related compounds is not present in the public domain.

While no information was available for this compound, research has been conducted on structurally similar compounds. For instance, studies on a class of compounds known as 2-aryl-2-fluoro-cyclopropan-1-amines have identified them as ligands for sigma receptors, with some showing selectivity for either the σ1 or σ2 subtype. nih.gov Specifically, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine was found to be a potent σ1 receptor ligand, while cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine was a potent σ2 receptor ligand. nih.gov

Information is also available for the non-fluorinated parent compound, 2,2-dimethylpropan-1-amine, also known as neopentylamine (B1198066). molport.com Additionally, data exists for positional isomers such as 3-fluoro-2,2-dimethylpropan-1-amine (B3242314) and the related compound 2-fluoro-2-methylpropan-1-amine. nih.govevitachem.com However, the biological activities of these related molecules cannot be extrapolated to definitively describe the actions of this compound.

Without dedicated research on this compound, any discussion of its biological interactions would be purely speculative and would not meet the standards of a scientifically accurate and informative article. Further investigation into this specific compound is required before a comprehensive analysis of its biological mechanisms can be provided.

Metabolic Pathway Elucidation of 2 Fluoro N,2 Dimethylpropan 1 Amine in Vitro and Non Human Models

In Vitro Metabolic Stability and Metabolite Profiling

Initial assessment of a compound's metabolic liability is typically conducted through in vitro systems that model the primary site of drug metabolism, the liver.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. enamine.net The stability of a compound in the presence of hepatic microsomes is a key indicator of its susceptibility to Phase I metabolism. enamine.net In these assays, the test compound is incubated with liver microsomes from various species (e.g., mouse, rat, dog, or non-human primate) along with necessary cofactors like NADPH. enamine.netnuvisan.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint) and half-life (t½). enamine.net

Compounds with high metabolic stability are degraded slowly, whereas those with low stability are rapidly metabolized. researchgate.net The fluorination in 2-Fluoro-N,2-dimethylpropan-1-amine is anticipated to enhance its metabolic stability compared to a non-fluorinated analogue by blocking a potential site of metabolism. researchgate.netmdpi.com

Table 1: Illustrative Hepatic Microsomal Stability Data

| Compound | Species (Microsomes) | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Stability Classification |

|---|---|---|---|---|

| N,2-dimethylpropan-1-amine (Non-fluorinated analogue) | Rat Liver Microsomes | 15 | 92.4 | Low |

| This compound | Rat Liver Microsomes | 45 | 30.8 | Moderate |

| N,2-dimethylpropan-1-amine (Non-fluorinated analogue) | Human Liver Microsomes | 25 | 55.5 | Moderate |

| This compound | Human Liver Microsomes | >60 | <11.5 | High |

This table presents hypothetical data for illustrative purposes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify drug metabolites in biological samples. nih.gov Following incubation with hepatic microsomes, the reaction mixture is analyzed by LC-MS/MS to detect potential metabolites of this compound. This technique separates the parent compound from its metabolites and provides information about their molecular weights and structures. nih.govnih.gov

Based on the structure of this compound, several potential Phase I metabolites could be anticipated. These would include products of oxidation and demethylation.

Characterization of Enzymatic Transformations (e.g., N-demethylation, fluorinated C-H oxidation)

The primary enzymatic transformations for a compound like this compound are expected to be mediated by CYP450 enzymes. nih.gov Common metabolic pathways for amines include N-dealkylation and oxidation.

N-demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methylamines. This reaction would yield 2-fluoro-2-methylpropan-1-amine.

C-H Oxidation: While the fluorine atom is expected to block metabolism at the C2 position, other C-H bonds in the molecule remain susceptible to oxidation. researchgate.net Hydroxylation at the N-methyl group could occur, leading to a carbinolamine intermediate that could then be further processed.

Metabolism at a fluorine-substituted carbon can sometimes occur, leading to defluorination and the formation of an aldehyde metabolite. nih.gov However, the high strength of the C-F bond generally makes this a less favorable pathway. nih.gov

Role of Specific Cytochrome P450 Isoforms (In Vitro Studies)

To identify the specific CYP450 isoforms responsible for the metabolism of this compound, in vitro studies using a panel of recombinant human CYP enzymes are conducted. The compound is incubated with individual CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5), which are known to metabolize the majority of clinically relevant drugs. mdpi.com By measuring the rate of metabolism by each isoform, the primary enzymes involved in the compound's clearance can be identified. This information is crucial for predicting potential drug-drug interactions. nih.govresearchgate.net For small molecule amines, isoforms such as CYP2D6 and CYP3A4 are often implicated in their metabolism.

Table 2: Hypothetical Contribution of CYP450 Isoforms to the Metabolism of this compound

| CYP450 Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) | Relative Contribution (%) |

|---|---|---|

| CYP1A2 | <5 | <2 |

| CYP2C9 | 8 | 4 |

| CYP2C19 | 15 | 8 |

| CYP2D6 | 120 | 63 |

| CYP3A4 | 45 | 23 |

This table presents hypothetical data for illustrative purposes.

Fluorine's Impact on Metabolic Stability and Biotransformation Pathways

The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability. researchgate.netmdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by CYP450 enzymes. nih.gov In this compound, the fluorine atom at the C2 position is expected to block hydroxylation at that site, which might otherwise be a primary site of metabolism. chemrxiv.org This "metabolic blocking" effect can lead to a longer half-life and improved bioavailability of the compound. mdpi.com

The strong electron-withdrawing nature of fluorine can also influence the reactivity of adjacent atoms, potentially altering the preferred sites of metabolism on other parts of the molecule. nih.gov While generally increasing stability, in some cases, unexpected metabolic pathways such as the enzymatic hydrolysis of C-F bonds have been observed, although this is less common. nih.gov

Theoretical Predictions of Metabolic Soft Spots and Bioactivation Pathways

Computational models can be used to predict "metabolic soft spots," which are the sites on a molecule most likely to undergo metabolism. researchgate.net For this compound, in silico tools would likely identify the N-methyl group and the C-H bonds of the propan-1-amine backbone (excluding the fluorinated carbon) as potential sites of metabolism.

A critical consideration in the metabolism of fluorinated compounds is the potential for bioactivation to form reactive or toxic metabolites. For some fluoroamines, there is a theoretical possibility of metabolism leading to the formation of fluoroacetic acid, a known toxicant. nih.gov Therefore, metabolite identification studies are essential to rule out the formation of such potentially harmful byproducts.

Structure Activity Relationship Sar and Analog Design Principles for 2 Fluoro N,2 Dimethylpropan 1 Amine Derivatives

Systematic Modification of the N,2-Dimethylpropan-1-amine Scaffold

The exploration of a chemical scaffold's potential involves systematically altering its constituent parts to understand their individual contributions to biological activity. For the 2-Fluoro-N,2-dimethylpropan-1-amine framework, modifications can be targeted to three primary regions: the alkyl chain, the amine nitrogen, and the fluorine substituent.

The gem-dimethyl group at the C2 position is a defining feature of the scaffold, imparting a specific steric bulk and conformational preference. Altering this group is a key strategy to probe the steric tolerance of a target binding pocket.

Homologation: One or both methyl groups could be systematically replaced with larger alkyl groups, such as ethyl or propyl. An increase in steric bulk may enhance van der Waals interactions if the pocket is accommodating, or it could introduce steric clashes, leading to reduced activity.

Cyclization: The two methyl groups can be incorporated into a cyclopropyl, cyclobutyl, or cyclopentyl ring, creating a spirocyclic center. This modification drastically reduces the conformational flexibility of the scaffold, which can be entropically favorable for binding if the locked conformation is the active one.

Branching: Introducing branching on the existing methyl groups (e.g., replacing a methyl with an isopropyl group) can further probe the specific shape and dimensions of the binding site.

Research on other chemical series has shown that the size and nature of alkyl groups can have a significant impact on biological activity. For instance, in a series of benzofuranylacetic acid amides, the size of an alkyl group was observed to affect antifungal potency nih.gov.

The amine group is critical for the scaffold's physicochemical properties, particularly its basicity (pKa) and hydrogen bonding capacity. The parent compound features a tertiary amine (N-methyl).

Secondary Amine Analogues: Demethylation to the corresponding secondary amine (2-fluoro-2-methylpropan-1-amine) would introduce a hydrogen bond donor functionality. This can be crucial for establishing a new, favorable interaction with a target protein, potentially increasing binding affinity. However, it also increases polarity and may alter membrane permeability.

Tertiary Amine Variation: Replacing the N-methyl group with larger alkyl substituents (e.g., N-ethyl, N-propyl, N-isopropyl) would systematically increase steric bulk around the nitrogen atom and slightly increase basicity. This can be used to investigate whether the binding pocket has space in this region. In the development of arylcyclohexylamine derivatives, modifications to the amine substituent have been shown to radically alter the pharmacological profile, highlighting the importance of this position wikipedia.org.

Fluorine substitution is a powerful tool in medicinal chemistry. nih.gov The fluorine at C2 in the parent scaffold influences the molecule's properties through a strong inductive effect, which lowers the pKa of the nearby amine group compared to its non-fluorinated counterpart.

Positional Isomers: Moving the fluorine atom from the C2 position to the C1 position would place the electron-withdrawing group adjacent to the amine, significantly lowering the amine's basicity and potentially altering its binding interactions.

Multiple Fluorinations: Replacing the C2-methyl groups with trifluoromethyl (CF3) groups would introduce a highly lipophilic and strongly electron-withdrawing moiety, drastically changing the compound's electronic profile and metabolic stability.